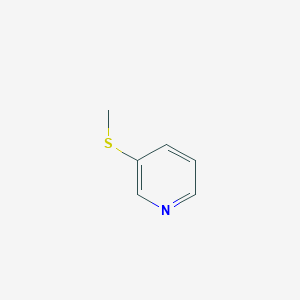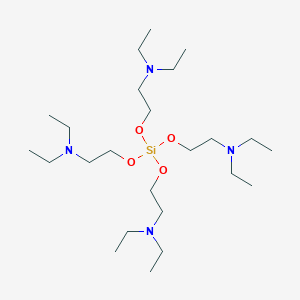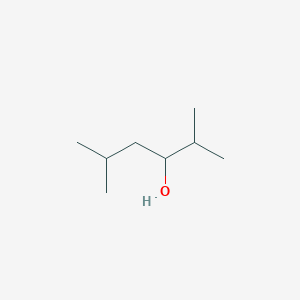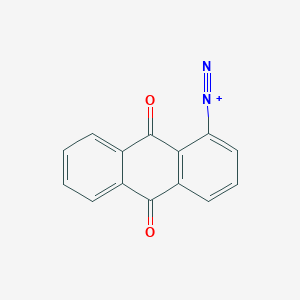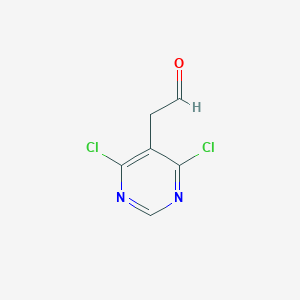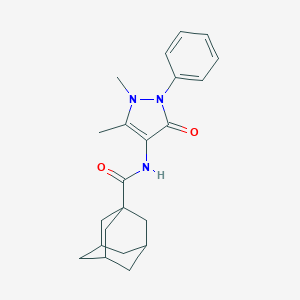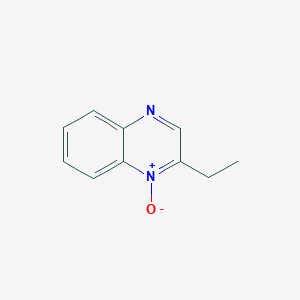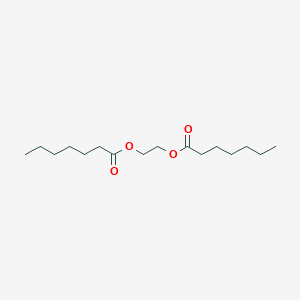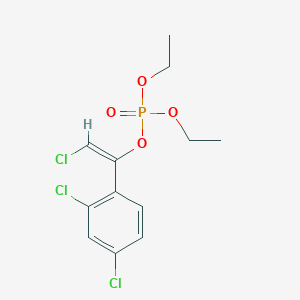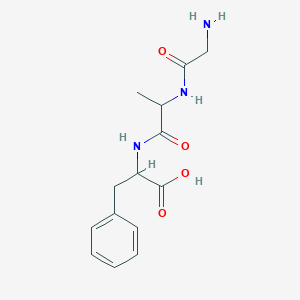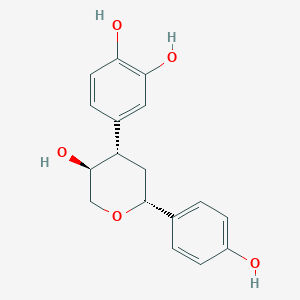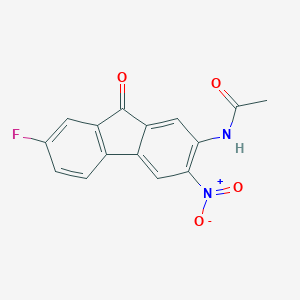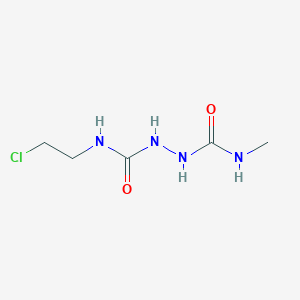
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea, also known as CCNU, is a chemotherapy drug used in the treatment of various types of cancer. CCNU is a member of the nitrosourea family of drugs and has been shown to be effective in the treatment of brain tumors, lymphomas, and lung cancer.
Mechanism Of Action
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea works by damaging the DNA of cancer cells, which prevents them from dividing and growing. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea forms cross-links between DNA strands, which leads to the death of cancer cells.
Biochemical And Physiological Effects
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been shown to have a number of biochemical and physiological effects on the body. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can cause bone marrow suppression, which can lead to decreased white blood cell counts. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also cause liver toxicity and gastrointestinal side effects.
Advantages And Limitations For Lab Experiments
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is a useful tool in laboratory experiments because of its ability to damage DNA. However, 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also be toxic to cells and can cause side effects, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea. One area of research is the development of new formulations of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea that may be more effective in the treatment of cancer. Another area of research is the development of new drugs that work in a similar way to 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea but may have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea and how it interacts with cancer cells.
Synthesis Methods
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is synthesized through the reaction of 1,3-dimethylurea with 2-chloroethyl isocyanate in the presence of a base. The resulting product is then treated with nitrous acid to form the final compound.
Scientific Research Applications
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been extensively studied for its effectiveness in the treatment of various types of cancer. Research has shown that 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is effective in the treatment of brain tumors, lymphomas, and lung cancer. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has also been shown to be effective in combination with other chemotherapy drugs.
properties
CAS RN |
16813-41-5 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea |
Molecular Formula |
C5H11ClN4O2 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
InChI Key |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
Canonical SMILES |
CNC(=O)NNC(=O)NCCCl |
synonyms |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



